2-(Ethylamino)pyrimidine-5-carbonitrile

Beschreibung

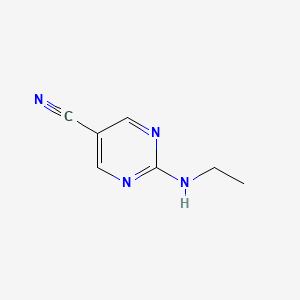

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(ethylamino)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-2-9-7-10-4-6(3-8)5-11-7/h4-5H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHQYUNCKWKNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 2-(Ethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility.

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It interacts with EGFR by binding to its active site, thereby inhibiting its function. This interaction results in the inhibition of EGFR’s tyrosine kinase activity, which is crucial for the receptor’s function.

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most notable effect is the disturbance of the cell cycle, particularly the blocking of the G1 phase. This leads to an increase in annexin-V stained cells, indicating an increase in the percentage of apoptosis.

Pharmacokinetics

In silico admet studies have shown that the compound has good drug-likeness properties.

Result of Action

The result of the action of this compound is significant antiproliferative activity against various human tumor cell lines. For instance, it has shown to be more active than the EGFR inhibitor erlotinib. Moreover, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells. Additionally, it has been found to upregulate the level of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound It’s worth noting that like all drugs, factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy. For instance, its melting point is reported to be between 40-44 °C, suggesting that it may be stable at normal body temperatures but could degrade at higher temperatures.

Biologische Aktivität

2-(Ethylamino)pyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with substituted amines and aldehydes under various conditions. The structural framework of pyrimidine-5-carbonitriles is significant due to their role in nucleic acid structures and their pharmacological relevance.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitrile, including this compound, exhibit potent anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- EGFR and COX-2 Inhibition : Compounds derived from pyrimidine-5-carbonitrile have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical pathways in cancer progression. For example, specific derivatives showed IC50 values as low as 1.66 μM against Colo 205 cells, indicating strong cytotoxic effects .

- Induction of Apoptosis : The most potent compounds were found to increase caspase-3 activity significantly, suggesting that they induce apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various derivatives displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The activity was attributed to the structural features of the pyrimidine nucleus combined with specific substituents that enhance interaction with bacterial targets .

Other Pharmacological Effects

Apart from anticancer and antimicrobial activities, pyrimidine-5-carbonitriles exhibit a range of other biological effects, including:

- Anti-inflammatory Properties : These compounds have shown promise in reducing inflammation through COX inhibition, which could be beneficial in treating inflammatory diseases .

- Antiviral and Antifungal Activities : Some studies indicate potential antiviral effects against specific viruses and antifungal activity against pathogenic fungi, although further research is needed to confirm these findings .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various pyrimidine derivatives for their cytotoxic effects on HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like sorafenib .

- Antimicrobial Efficacy : In another investigation, several pyrimidine derivatives were tested against a panel of bacteria. Compounds demonstrated varying degrees of efficacy, with some achieving growth inhibition zones exceeding 18 mm against sensitive strains .

Data Tables

| Activity Type | Compound | Target Organism/Cell Line | IC50/Zone of Inhibition |

|---|---|---|---|

| Anticancer | This compound | Colo 205 (Cancer) | 1.66 μM |

| Antimicrobial | Pyrimidine Derivative | Staphylococcus aureus | Zone > 18 mm |

| Anti-inflammatory | Pyrimidine Derivative | COX Enzymes | N/A |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

- Anticancer Activity : Research has shown that derivatives of 2-(ethylamino)pyrimidine-5-carbonitrile possess significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation .

- Antimicrobial Properties : Compounds with a pyrimidine core have been reported to exhibit antimicrobial activity against a variety of pathogens. This includes efficacy against bacteria and fungi, which could lead to the development of new antimicrobial agents .

- Antiviral Potential : Some studies suggest that pyrimidine derivatives may inhibit viral replication, making them candidates for antiviral drug development. The specific mechanisms remain under investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrimidine ring significantly impact the compound's biological activity. The presence of the ethylamino group enhances lipophilicity, improving cellular uptake and bioavailability compared to other analogs. This unique substitution pattern is critical for its pharmacological profile and therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the significance of this compound in medicinal chemistry, a comparative analysis with similar compounds is presented:

| Compound Name | Anticancer Activity | Binding Affinity | Lipophilicity | Notes |

|---|---|---|---|---|

| This compound | High | Moderate | High | Selective antagonist for RTKs |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | Moderate | High | Moderate | Broad spectrum activity |

| 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | High | Moderate | High | Enhanced cellular uptake |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits IC50 values ranging from 10 to 50 µM against human cancer cell lines, indicating substantial anticancer activity .

- Mechanistic Studies : Binding affinity assays reveal that the compound selectively inhibits certain RTKs associated with tumor growth signaling pathways, which could be pivotal in developing targeted therapies for specific cancers .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine-5-carbonitrile derivatives exhibit diverse properties based on substituents at the 2- and 4-positions. Key examples include:

*Calculated based on molecular formula C₇H₈N₄.

Key Observations :

- Polarity: Ethylamino and methoxy groups increase polarity compared to methylthio or chloro substituents, enhancing solubility in polar solvents.

- Melting Points : Bulkier substituents (e.g., isobutyl in ) lower melting points due to reduced crystallinity, while planar structures with H-bonding (e.g., ) exhibit higher thermal stability.

- Reactivity: Chloro and methylthio groups facilitate nucleophilic substitution reactions, whereas ethylamino groups may participate in condensation or amidation reactions .

Anticancer Activity

- 4-(Arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives (e.g., compounds 5a–d in ) show IC₅₀ values in the micromolar range against breast cancer cell lines, with activity linked to the aryl amino group’s electron-donating effects .

- Hydrazinyl derivatives (e.g., 7a–f in ) exhibit apoptosis induction via PI3K/AKT pathway modulation, with substituent flexibility enhancing target binding .

However, steric hindrance from the ethyl chain might reduce binding affinity relative to smaller substituents.

Vorbereitungsmethoden

Preparation Methods of 2-(Ethylamino)pyrimidine-5-carbonitrile

General Synthetic Strategy

The preparation of this compound typically involves nucleophilic substitution reactions on suitably functionalized pyrimidine precursors, often starting from 2-chloropyrimidine-5-carbonitrile derivatives. The ethylamino group is introduced by reaction with ethylamine or its derivatives under reflux conditions in polar solvents such as ethanol or dimethylformamide (DMF).

Specific Synthetic Routes

Reflux of 2-Chloropyrimidine-5-carbonitrile with Ethylamine

A common and efficient method involves the reflux of 2-chloropyrimidine-5-carbonitrile with ethylamine in absolute ethanol. The reaction proceeds via nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by the ethylamino group.

- Reaction conditions: Reflux for 3–6 hours

- Solvent: Absolute ethanol or DMF

- Yield: Typically moderate to good (50–70%)

- Work-up: Cooling, filtration, and recrystallization from ethanol

This method is supported by analogous procedures reported for related pyrimidine-5-carbonitrile derivatives, where primary amines replace halogen substituents at the 2-position under reflux conditions.

Cyclocondensation from Ethyl Cyanoacetate and Guanidine Derivatives

Another synthetic approach involves the cyclocondensation of ethyl cyanoacetate with guanidine or substituted guanidines to form the pyrimidine ring bearing a nitrile at the 5-position. Subsequent reaction with ethylamine introduces the ethylamino substituent at the 2-position.

- Starting materials: Ethyl cyanoacetate and guanidine derivatives

- Catalysts: Acidic or basic catalysts depending on the protocol

- Reaction type: Cyclocondensation followed by nucleophilic substitution

- Temperature: Elevated temperatures (reflux or fusion at ~200 °C for some derivatives)

- References: Egyptian Journal of Chemistry reports various pyrimidine-5-carbonitrile derivatives synthesized via cyclocondensation and subsequent substitution reactions.

Multi-step Synthesis via 2-Halopyrimidine Intermediates

In industrial or advanced laboratory settings, multi-step syntheses are employed:

- Preparation of 2-chloropyrimidine-5-carbonitrile by chlorination of 2-amino-pyrimidine-5-carbonitrile using phosphorus oxychloride (POCl3).

- Nucleophilic substitution of the chlorine atom by ethylamine under reflux in ethanol or DMF.

- Purification by recrystallization or chromatography.

This method allows for high purity and scalability, often used for the preparation of 4-amino-2-(ethylamino)pyrimidine-5-carbonitrile analogues.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Absolute ethanol, DMF | Ethanol preferred for environmental and safety reasons |

| Temperature | Reflux (78–100 °C) | Ensures complete substitution |

| Reaction Time | 3–6 hours | Longer times may improve yield |

| Molar Ratios | 1:1 to 1:2 (pyrimidine:ethylamine) | Excess ethylamine can drive reaction to completion |

| Work-up | Cooling, filtration, recrystallization | Purification step critical for product quality |

Analytical Characterization Supporting Preparation

The successful preparation of this compound is confirmed by various spectroscopic and analytical techniques:

- Infrared Spectroscopy (IR): Characteristic nitrile stretch at ~2200 cm⁻¹; NH stretching bands around 3300–3500 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to ethylamino group (triplets and quartets in the 1–3 ppm range) and aromatic pyrimidine protons (6–9 ppm).

- Elemental Analysis: Carbon, hydrogen, and nitrogen content matching calculated values for the molecular formula.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight (~145 g/mol for this compound).

These techniques are essential to verify the structure and purity of the synthesized compound.

Summary of Key Research Findings

Q & A

Q. Are alternative precursors (e.g., 2-aminopyrimidine-5-carbonitrile) viable for derivatization, and what limitations exist?

- Methodology : Evaluate:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 4-position.

- Limitations : Poor solubility of halogenated precursors (e.g., 2-chloropyrimidine-5-carbonitrile) in polar aprotic solvents may require sonication or co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.